molecular formula C11H19BO2Si B2785041 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid CAS No. 1059575-28-8

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid

Cat. No.: B2785041
CAS No.: 1059575-28-8
M. Wt: 222.17
InChI Key: ATUPLLKBFHTRGN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 5-positions and a trimethylsilyl (TMS) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . This dual functionality makes it valuable in synthesizing complex ligands for metal-organic frameworks (MOFs) and photoredox catalysts, as demonstrated in the preparation of Ru-OTA dyads and AQ-Ru-OTA triads .

Properties

IUPAC Name

(2,5-dimethyl-4-trimethylsilylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2Si/c1-8-7-11(15(3,4)5)9(2)6-10(8)12(13)14/h6-7,13-14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUPLLKBFHTRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)[Si](C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 2,5-dimethyl-4-(trimethylsilyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reaction
One of the most prominent applications of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an organohalide under palladium catalysis to synthesize biaryl compounds. The presence of the trimethylsilyl group enhances the stability and solubility of the boronic acid, facilitating the reaction under mild conditions .

1.2 Synthesis of Functionalized Compounds
The compound has been utilized to synthesize various functionalized organic molecules. For instance, it has been employed in the preparation of aryl-substituted pyrroles through cross-coupling reactions, demonstrating good yields and selectivity . The ability to modify electronic properties through substitution makes it valuable for developing compounds with specific reactivity profiles.

Medicinal Chemistry

2.1 Anticancer Activity
Boronic acids, including this compound, have garnered attention for their potential anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. The development of boronic acid derivatives as proteasome inhibitors has led to FDA-approved drugs like bortezomib for multiple myeloma treatment . Research indicates that modifications to the boronic acid structure can enhance selectivity and reduce toxicity .

2.2 Drug Delivery Systems
The compound's ability to form hydrogels under specific conditions allows it to be integrated into drug delivery systems. These hydrogels can encapsulate poorly soluble drugs and release them in a controlled manner upon stimulation, improving therapeutic efficacy while minimizing side effects . This application is particularly relevant for delivering chemotherapeutic agents.

Materials Science

3.1 Supramolecular Hydrogels
In materials science, this compound has been used to create supramolecular hydrogels that exhibit self-healing properties and responsiveness to environmental stimuli. These hydrogels are biocompatible and biodegradable, making them suitable for biomedical applications such as tissue engineering and regenerative medicine . Their ability to form stable networks while allowing for dynamic interactions enhances their functionality in various applications.

3.2 Photocatalytic Applications
Recent studies have explored the use of boronic acids in photocatalytic reactions. The compound has been incorporated into gel matrices that facilitate photocatalytic reductions of aryl halides under aerobic conditions, demonstrating potential for green chemistry applications . This approach highlights the versatility of boronic acids in developing sustainable synthetic methodologies.

Case Studies

Study Objective Findings
Anticancer Activity StudyEvaluate the efficacy of boronic acid derivatives against cancer cellsDemonstrated significant inhibition of cell proliferation in vitro with modified derivatives showing enhanced potency
Hydrogel DevelopmentInvestigate the properties of phenylboronic acid-modified alginateDeveloped hydrogels with superior mechanical properties and self-healing capabilities suitable for drug delivery applications
Photocatalytic ReductionAssess the efficiency of aryl halide reductions using gel-based systemsAchieved high conversion rates with excellent mass balance under mild conditions using boronic acid derivatives as catalysts

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Key Observations:

Steric Effects : The TMS group in this compound introduces steric hindrance, which can slow coupling kinetics compared to unsubstituted PBA. However, this bulkiness enables post-functionalization (e.g., iodination) for advanced ligand synthesis .

In contrast, chlorine or formyl substituents reduce electron density, favoring applications like enzyme inhibition or saccharide recognition .

Functional Group Versatility : The TMS group distinguishes this compound from analogs like 3,5-dimethyl-4-chlorophenylboronic acid. While chlorine permits halogen-bonding interactions, TMS allows for sequential modifications critical in multi-step syntheses .

Performance in Cross-Coupling Reactions

Table 2: Suzuki-Miyaura Coupling Efficiency (Representative Data)

Boronic Acid Derivative Coupling Partner Yield (%) Conditions Notes References
This compound 2-Bromo-9,10-anthraquinone 61–86% Pd catalysis, reflux TMS deprotection required
Phenylboronic acid 4-Bromotoluene 84% Pd catalysis, room temp. No steric hindrance
3,5-Dimethyl-4-chlorophenylboronic acid Aryl bromides N/A Standard conditions Limited data; niche applications

Analysis:

  • The TMS-substituted boronic acid achieves moderate-to-high yields (61–86%) in couplings with brominated aromatics, comparable to PBA (84%). However, its utility is contingent on post-coupling deprotection steps .
  • Simpler derivatives like PBA exhibit faster kinetics under mild conditions due to minimal steric interference, making them preferable for high-throughput applications .

Biological Activity

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its potential applications in drug delivery systems, cancer therapy, and as a catalyst in various biochemical reactions. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound features a boron atom bonded to a phenyl group with trimethylsilyl and methyl substituents. Its unique structure allows for specific interactions with biological molecules, enhancing its efficacy in various applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acids, including derivatives like this compound. These compounds function primarily as proteasome inhibitors, disrupting protein degradation pathways critical for cancer cell survival.

  • Mechanism of Action : Boronic acids inhibit the proteasome by binding to the active site, preventing the degradation of pro-apoptotic factors and leading to cell cycle arrest. For instance, studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cell lines by halting progression at the G2/M phase .
CompoundIC50 (nM)Cell LineMechanism
This compound8.21U266Proteasome inhibition
Bortezomib (standard)7.05U266Proteasome inhibition

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties, particularly against resistant strains. The ability of these compounds to inhibit β-lactamases makes them valuable in combating antibiotic resistance.

  • Case Study : Research has demonstrated that boronic acids can effectively inhibit Ambler class B β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
E. coli16 µg/mLβ-lactamase inhibition
S. aureus32 µg/mLβ-lactamase inhibition

Drug Delivery Systems

The unique affinity of boronic acids for carbohydrates allows them to be utilized in targeted drug delivery systems. The interaction between boronic acids and glycoproteins on cell surfaces facilitates the uptake of therapeutic agents into cells.

  • Research Findings : A study reported that modified proteins with boronic acid moieties showed significantly enhanced cellular uptake compared to unmodified controls . This property can be exploited for delivering chemotherapeutic agents directly into cancer cells.

Q & A

Basic: What are the standard synthetic routes for preparing 2,5-dimethyl-4-(trimethylsilyl)phenylboronic acid?

Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Silylation : Introducing the trimethylsilyl group via electrophilic substitution using trimethylsilyl chloride (TMSCl) under Friedel-Crafts conditions.

Methylation : Methyl groups are added at the 2- and 5-positions using methyl halides and a strong base (e.g., LDA or Grignard reagents).

Boronation : The boronic acid group is introduced via Miyaura-Suyzuki coupling using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Key Characterization : Confirm regioselectivity via 1H^1H-NMR (methyl group integration) and 13C^{13}C-NMR for silyl group verification.

Advanced: How do steric and electronic effects of the trimethylsilyl and methyl substituents influence cross-coupling reactivity?

Methodological Answer:

  • Steric Hindrance : The bulky trimethylsilyl group at the 4-position reduces coupling efficiency in Suzuki-Miyaura reactions by limiting access to the palladium catalyst. Compare reaction yields with less hindered analogs (e.g., 4-methoxyphenylboronic acid) .
  • Electronic Effects : Methyl groups at the 2- and 5-positions donate electron density, stabilizing the boronate intermediate. This can be quantified via Hammett substituent constants (σ values) and correlated with reaction rates .
    Experimental Design : Use kinetic studies (e.g., monitoring by HPLC) to compare coupling rates with structurally similar boronic acids.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR: Identify methyl (δ ~2.3 ppm) and trimethylsilyl (δ ~0.2 ppm) protons.
    • 11B^{11}B-NMR: Confirm boronic acid presence (δ ~30 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and comparison to certified reference materials (CRMs) .

Advanced: How can reaction conditions be optimized for palladium-catalyzed couplings involving this boronic acid?

Methodological Answer:
Use response surface methodology (RSM) to systematically vary:

  • Catalyst Loading (e.g., 1–5 mol% Pd).
  • Base Equivalence (e.g., K₃PO₄, 1–3 equiv).
  • Temperature (60–100°C).
    Data Analysis :
  • Central composite design (CCD) models to identify interactions between variables.
  • Example: A study on 4-bromophenol coupling showed optimal yields at 2.5 mol% Pd, 2.5 equiv K₃PO₄, and 80°C .
    Troubleshooting : If yields plateau, consider ligand screening (e.g., SPhos vs. XPhos) to mitigate steric effects.

Advanced: How to resolve contradictions in reported catalytic efficiencies with different ligands?

Methodological Answer:
Contradictions often arise from ligand-specific steric/electronic profiles. For example:

  • SPhos : Larger bite angle improves transmetalation but may hinder access to the boronic acid’s reactive site due to steric bulk.
  • XPhos : Better for hindered substrates but requires higher temperatures.
    Systematic Approach :

Conduct kinetic profiling under identical conditions.

Use X-ray crystallography or DFT calculations to compare ligand-substrate interactions.

Validate with control experiments using decarboxylated analogs to isolate steric effects .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Under inert atmosphere (Ar/N₂) at -20°C to prevent boronic acid dimerization.
  • Solvent Choice : Dissolve in anhydrous THF or DMSO for long-term stability.
  • Decomposition Signs : Turbidity or precipitate formation indicates hydrolysis; verify via 11B^{11}B-NMR for boroxine peaks (δ ~18 ppm) .

Advanced: How does this compound compare to fluorinated analogs in sensor applications?

Methodological Answer:

  • Electronic Tuning : Fluorine’s electron-withdrawing effects enhance Lewis acidity, improving diol-binding in sensors. The trimethylsilyl group provides steric shielding, reducing non-specific binding.
  • Experimental Comparison :
    • Measure binding constants (KaK_a) with glucose using fluorescence quenching assays.
    • Compare with 3,5-difluoro-4-formylphenylboronic acid (higher KaK_a due to fluorine’s inductive effect) .
      Applications : Useful in glucose-sensing platforms but requires surface immobilization to mitigate steric interference .

Advanced: What computational methods aid in predicting reactivity trends for this boronic acid?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate steric interactions in solvent environments (e.g., toluene vs. DMF).
  • Case Study : A study on 4-(trimethylsilyl)phenylboronic acid showed that MD simulations accurately predicted reduced coupling yields compared to non-silylated analogs .

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